4-(3-Aminophenyl)benzonitrile

Beschreibung

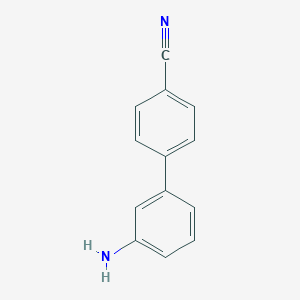

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-aminophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVREQADBPVLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373338 | |

| Record name | 4-(3-Aminophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149505-72-6 | |

| Record name | 4-(3-Aminophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Aminobiphenyl-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(3-Aminophenyl)benzonitrile chemical properties and structure

An In-depth Technical Guide to 4-(3-Aminophenyl)benzonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, is a bifunctional organic compound featuring both a primary aromatic amine and a nitrile group. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of two reactive sites on a semi-rigid biphenyl scaffold allows for diverse chemical modifications, enabling its use as a key intermediate in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental methodologies.

Chemical Structure and Identification

The structure of this compound consists of two phenyl rings linked together. One ring is substituted with an amino group (-NH₂) at the meta-position, and the other is substituted with a nitrile group (-C≡N) at the para-position.

Caption: 2D Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | |

| Synonyms | 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, 3'-Aminobiphenyl-4-carbonitrile | |

| CAS Number | 149505-72-6 | |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| SMILES | Nc1cccc(c1)-c2ccc(cc2)C#N | |

| InChI | 1S/C13H10N2/c14-9-10-4-6-11(7-5-10)12-2-1-3-13(15)8-12/h1-8H,15H2 |

| InChIKey | FMVREQADBPVLTH-UHFFFAOYSA-N | |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 119-123 °C | |

| Boiling Point | Data not available | |

| Solubility | Specific data is not readily available. Based on its structure, it is expected to be soluble in polar organic solvents like ethanol, acetone, and DMSO, and sparingly soluble in water and non-polar solvents.[3][4] |

| Assay | ≥97% | |

Experimental Protocols

The versatile structure of this compound makes it a valuable intermediate. Below are representative protocols for its synthesis and characterization.

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of biphenyl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][5][6]

Objective: To synthesize this compound by coupling 4-bromobenzonitrile with 3-aminophenylboronic acid.

Materials:

-

4-Bromobenzonitrile (1.0 eq)

-

3-Aminophenylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[5]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-bromobenzonitrile, 3-aminophenylboronic acid, the base, and the palladium catalyst.[5]

-

Solvent Addition: Add the degassed solvent system to the flask. The mixture should be stirred to ensure homogeneity.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously overnight.[6]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of the synthesized this compound using ¹H and ¹³C NMR.

Materials:

-

Synthesized this compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition: Transfer the solution to the NMR tube and acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

-

Spectral Interpretation:

-

¹H NMR: Expect signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. A broad singlet corresponding to the -NH₂ protons should also be visible.

-

¹³C NMR: Expect distinct signals for the aromatic carbons, with the carbon of the nitrile group (-C≡N) appearing downfield (typically δ 118-125 ppm).

-

Logical Workflow and Pathway Diagrams

As specific signaling pathway involvement for this compound is not extensively documented, a logical workflow for its synthesis is presented. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.

Caption: Experimental workflow for the synthesis of this compound.

While direct biological pathway data is limited for the title compound, structurally related aminobenzonitrile derivatives have been investigated as kinase inhibitors and as building blocks for modulators of pathways such as the Ras/Raf/MEK/ERK (MAPK) and HIF-1 signaling cascades.[8][9] This suggests potential, yet unexplored, applications for this compound in drug discovery.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Table 3: Safety Information

| Hazard Statement | Precautionary Statement | Reference |

|---|---|---|

| H318: Causes serious eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H400: Very toxic to aquatic life. | P273: Avoid release to the environment. |

| | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Personal Protective Equipment (PPE): Use of a dust mask (type N95), chemical safety goggles, and gloves is recommended. Storage: Store in a well-ventilated place. Keep container tightly closed. Combustible solids should be stored in a designated area.

Conclusion

This compound is a compound with significant potential in synthetic chemistry. Its defined structure and physicochemical properties, combined with its versatile reactivity, make it an attractive starting material for the synthesis of a wide range of target molecules. The experimental protocols outlined in this guide, particularly the robust Suzuki-Miyaura coupling, provide a reliable pathway for its preparation. Further research into the biological activities of this compound and its derivatives could unveil novel applications in medicinal chemistry and materials science.

References

- 1. 3-(4-Aminophenyl)benzonitrile|CAS 443998-73-0 [benchchem.com]

- 2. 4-(4-Aminophenyl)benzonitrile 95 4854-84-6 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

3′-Amino-[1,1′-biphenyl]-4-carbonitrile synthesis precursors

An In-Depth Technical Guide to the Synthesis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3'-Amino-[1,1'-biphenyl]-4-carbonitrile, a key structural motif in medicinal chemistry and materials science. This document details the retrosynthetic analysis, precursor selection, and detailed experimental protocols for the primary synthetic routes.

Retrosynthetic Analysis and Strategic Approach

The most convergent and widely applicable strategy for the synthesis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile involves a two-step sequence. The core [1,1'-biphenyl] framework is first constructed via a palladium-catalyzed cross-coupling reaction, followed by a functional group interconversion to install the amine.

The retrosynthetic breakdown of the target molecule identifies 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile as the key intermediate. This intermediate can be disconnected into two commercially available or readily synthesized precursors suitable for a Suzuki-Miyaura cross-coupling reaction.

Caption: Retrosynthetic analysis of 3'-Amino-[1,1'-biphenyl]-4-carbonitrile.

Synthesis of Key Intermediate: 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex.[1][2] This reaction is tolerant of a wide variety of functional groups, making it ideal for the synthesis of complex biphenyl derivatives.[1] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[2]

For the synthesis of 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile, the reaction couples an aryl bromide (3-bromonitrobenzene) with an arylboronic acid (4-cyanophenylboronic acid).

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of substituted aryl halides and boronic acids.[3][4]

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-cyanophenylboronic acid (1.2 mmol), 3-bromonitrobenzene (1.0 mmol), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol) or potassium phosphate (K₃PO₄, 2.0 mmol).[3]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water (10 mL).[3]

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile.

Data on Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and yields for Suzuki-Miyaura reactions involving substrates with similar electronic and steric properties. Yields for the coupling of various aryl halides with arylboronic acids are generally good to excellent.[5]

| Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Pd(PPh₃)₄ (2-5%) | K₂CO₃ (2.0) | Toluene/H₂O | 90-100 | 12-24 | 85-95% | [5] |

| Pd₂(dba)₃ / XPhos (1-2%) | K₃PO₄ (2.0) | Dioxane/H₂O | 60-100 | 5-15 | 90-99% | [3] |

| Pd(OAc)₂ / PCy₃ (2%) | KF (2.0) | THF | 25-60 | 18-24 | 80-95% | [6] |

| Pd/C (heterogeneous) | K₂CO₃ (2.0) | Ethanol/H₂O | 80 | 4-8 | 82-90% | [7] |

Final Step: Reduction of 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile

The final step in the synthesis is the reduction of the nitro group on the biphenyl intermediate to the target primary amine. This transformation is a cornerstone of organic synthesis, and several reliable methods exist.[8] The choice of reagent is often dictated by functional group tolerance; in this case, the nitrile group must remain intact. Common methods include catalytic hydrogenation and reduction using metals in acidic media, such as stannous chloride (SnCl₂) or iron (Fe).[9][10]

Caption: Experimental workflow for nitro group reduction.

Experimental Protocol: Nitro Reduction with Stannous Chloride

Reduction with stannous chloride (SnCl₂) is a classic and effective method that is compatible with nitrile groups.[11]

-

Reaction Setup: In a round-bottom flask, dissolve 3'-Nitro-[1,1'-biphenyl]-4-carbonitrile (1.0 mmol) in a suitable solvent such as ethanol or ethyl acetate (10 mL).[9][11]

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol) to the solution.[9] If using concentrated HCl as a co-solvent, cool the mixture in an ice bath before adding the nitro compound.[12]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70°C) for 1-4 hours. The reaction can be monitored for the disappearance of the starting material by TLC.[9]

-

Workup: After the reaction is complete, remove the solvent under reduced pressure. Add ethyl acetate (20 mL) to the residue. Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M potassium hydroxide (KOH) solution until the pH is >8.[9] This will precipitate tin salts.

-

Purification: Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the pad with ethyl acetate.[13] Separate the organic layer from the filtrate, dry it over anhydrous Na₂SO₄, and concentrate it in vacuo. The resulting 3'-Amino-[1,1'-biphenyl]-4-carbonitrile can be further purified by recrystallization or column chromatography if necessary.

Data on Aromatic Nitro Group Reduction Methods

The following table compares common methods for the reduction of aromatic nitro compounds, highlighting their compatibility with the nitrile functional group.

| Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes | Reference(s) |

| SnCl₂·2H₂O | Ethanol / Ethyl Acetate | 25-70 | 1-4 | 85-98% | Tolerates nitriles, esters, and ketones. Workup can be tedious due to tin salts. | [9][11] |

| Fe / NH₄Cl | Ethanol / H₂O | 80 | 2-6 | 90-99% | Environmentally benign and inexpensive. | [9] |

| H₂ (1 atm), Pd/C (5-10 mol%) | Methanol / Ethanol | 25 | 2-12 | 95-99% | Highly efficient and clean, but may require specialized hydrogenation equipment. Can sometimes reduce nitriles under harsh conditions. | [14] |

| HSiCl₃ / Tertiary Amine | CH₂Cl₂ | 0-25 | 2-15 | 90-99% | Metal-free method with high chemoselectivity. | [8][15] |

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]

- 11. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 12. orgsyn.org [orgsyn.org]

- 13. reddit.com [reddit.com]

- 14. Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

Spectroscopic Analysis of 4-(3-Aminophenyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3-Aminophenyl)benzonitrile, a versatile bifunctional molecule with applications in organic synthesis and materials science.[1] The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, and expected Mass Spectrometry (MS) fragmentation patterns. To provide a comparative reference, experimental data for the closely related compound, 4-aminobenzonitrile, is also included. Detailed experimental protocols for these spectroscopic techniques are provided to aid in the acquisition of similar data.

Molecular Structure and Properties

This compound possesses a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol . Its structure features two aromatic rings functionalized with a primary aromatic amine (-NH₂) and a nitrile (-C≡N) group, making it a valuable building block for a variety of chemical transformations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data for this compound

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The aromatic protons on the two benzene rings will likely appear as multiplets in the region of δ 6.5-8.0 ppm.[1] The protons of the amino group (NH₂) are expected to appear as a broad singlet.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 8.0 | Multiplet |

| Amine Protons (-NH₂) | Variable | Broad Singlet |

Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Spectral Data for this compound

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Nitrile Carbon (C≡N) | 110 - 125 |

| Aromatic Carbons | 100 - 150 |

Note: These are predicted values based on general principles and data from related compounds.[1]

Experimental NMR Data for 4-Aminobenzonitrile (for comparison)

Table 3: Experimental ¹H and ¹³C NMR Data for 4-Aminobenzonitrile

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |

| ¹H | 6.64 | Doublet | CDCl₃ | [2] |

| ¹H | 7.37 | Doublet | CDCl₃ | [2] |

| ¹³C | 110.3, 149.7, 156.8 | CD₃OD | [3] |

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of aromatic nitriles is as follows:

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[2][4]

-

Sample Preparation :

-

Weigh approximately 5-10 mg of the solid sample.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2][4]

-

For ¹H NMR, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[2][4]

-

For ¹³C NMR, the residual solvent peak can be used for referencing (e.g., CDCl₃ at 77.16 ppm).[2]

-

Transfer the solution to a 5 mm NMR tube.[2]

-

-

Acquisition Parameters :

-

¹H NMR : A standard single-pulse experiment is typically used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.[2] The number of scans can range from 16 to 64 depending on the sample concentration.[2]

-

¹³C NMR : A standard proton-decoupled experiment is used with a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[2]

-

-

Data Processing :

-

Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C).[2]

-

Perform Fourier transformation, followed by phase and baseline correction.[2]

-

Calibrate the spectra using the internal standard or the solvent peak.[2]

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data for this compound

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands for primary amine) |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Sharp, Medium to Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| Aromatic Ring | C-H Bend | 690 - 900 | Strong |

Note: For aromatic nitriles, the C≡N stretching peak is typically found between 2240 and 2220 cm⁻¹ due to conjugation.[5]

Experimental Protocol for FTIR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Sample Preparation :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.[6]

-

Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[6]

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[6]

-

-

Data Acquisition :

-

Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.[7]

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis :

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrum of this compound

-

Molecular Ion (M⁺•) : The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 194.23. Due to the presence of two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the nitrogen rule.

-

Major Fragmentation Pathways : Aromatic compounds tend to produce a prominent molecular ion peak due to the stability of the aromatic rings. Fragmentation may occur through the loss of small neutral molecules or radicals. Plausible fragments for this compound could include:

-

Loss of HCN (m/z 27) from the nitrile group.

-

Loss of NH₂ (m/z 16) or HCNH (m/z 28) from the amine group.

-

Cleavage of the bond between the two phenyl rings.

-

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment |

| 194 | [C₁₃H₁₀N₂]⁺• (Molecular Ion) |

| 167 | [M - HCN]⁺• |

| 116 | [C₇H₄N]⁺ (cyanophenyl cation) |

| 92 | [C₆H₆N]⁺ (aminophenyl cation) |

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a solid sample using a mass spectrometer, often coupled with Gas Chromatography (GC-MS), is as follows:

-

Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used for this type of analysis.[4]

-

Sample Preparation :

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

The concentration should be in the range of µg/mL to ng/mL.

-

-

GC Separation (if applicable) :

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample is vaporized and carried by an inert gas through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

-

-

Ionization :

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[8]

-

-

Mass Analysis :

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Analysis :

-

A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

The resulting spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

-

Visualization of Analytical Workflows

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Mass Spectrometry Fragmentation

This diagram shows the structure of this compound and some of its potential fragments in mass spectrometry.

Caption: Molecular structure and potential mass spectrometry fragments.

References

- 1. 3-(4-Aminophenyl)benzonitrile|CAS 443998-73-0 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to the Solubility and Stability of 4-(3-Aminophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)benzonitrile is a bifunctional organic molecule of interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a nitrile group on a biphenyl scaffold, offers versatile opportunities for chemical modification. An understanding of its solubility and stability is paramount for its application in drug design, synthesis, and formulation, as these parameters critically influence reaction kinetics, purification, bioavailability, and shelf-life. This document provides a predictive assessment of these properties and detailed methodologies for their experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties form the basis for predicting its solubility and stability behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀N₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 119-123 °C | [1] |

| CAS Number | 149505-72-6 | [1] |

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of a solute in a solvent. The polarity of both the solute and the solvent is a key determinant of miscibility. This compound possesses both polar (amino and nitrile groups) and nonpolar (biphenyl backbone) characteristics, suggesting a nuanced solubility profile across a range of common laboratory solvents. The primary amine group can act as a hydrogen bond donor, while the nitrile group can act as a hydrogen bond acceptor, enhancing solubility in polar protic solvents. The aromatic rings contribute to van der Waals interactions, favoring solubility in nonpolar aromatic solvents.

A qualitative prediction of the solubility of this compound in various solvents is presented in Table 2.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of hydrogen bonding groups is offset by the large, nonpolar biphenyl structure. |

| Methanol | Soluble | The alcohol can engage in hydrogen bonding with both the amine and nitrile groups. | |

| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity. | |

| Isopropanol | Moderately Soluble | Increased nonpolar character compared to methanol and ethanol may slightly reduce solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar nature effectively solvates both polar functional groups. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, its high polarity makes it a good solvent for this compound. | |

| Acetonitrile | Soluble | The nitrile group of the solvent can interact favorably with the solute. | |

| Acetone | Soluble | The polar carbonyl group can interact with the polar moieties of the solute. | |

| Ethyl Acetate | Moderately Soluble | A balance of polar (ester) and nonpolar (ethyl) characteristics. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | Its moderate polarity is well-suited for molecules with mixed polarity. |

| Tetrahydrofuran (THF) | Soluble | The ether oxygen provides some polarity to solvate the polar groups. | |

| Toluene | Sparingly Soluble | π-π stacking interactions between the aromatic rings can promote some solubility. | |

| Hexane | Insoluble | The highly nonpolar nature of hexane is not conducive to solvating the polar functional groups. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the isothermal shake-flask method, should be employed.

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove any suspended solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the analyte in the test samples.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

-

The following diagram illustrates the experimental workflow for determining solubility.

References

4-(3-Aminophenyl)benzonitrile CAS number 149505-72-6 physical characteristics

An In-depth Technical Guide to 4-(3-Aminophenyl)benzonitrile (CAS: 149505-72-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a bifunctional molecule of significant interest in organic synthesis and materials science.

Core Physical and Chemical Properties

This compound, with the CAS number 149505-72-6, is a solid compound.[1] Its structure features both a primary aromatic amine and a nitrile group, making it a versatile building block for more complex molecules.[2]

| Property | Value | Reference |

| CAS Number | 149505-72-6 | [1] |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3][4] |

| Molecular Weight | 194.23 g/mol | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 119-123 °C | [1][5] |

| Boiling Point | 414.8 °C at 760 mmHg | [5] |

| Density | 1.18 g/cm³ | [5] |

| Synonyms | 3′-Amino-[1,1′-biphenyl]-4-carbonitrile, 3′-Aminobiphenyl-4-carbonitrile | [1] |

Spectroscopic and Structural Data

Detailed structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques:

-

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the amine (N-H stretching), nitrile (C≡N stretching), and aromatic ring (C-H and C=C stretching) functional groups.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the biphenyl structure and the positions of the amino and cyano substituents.

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.[6]

Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes. A common approach involves a transition metal-catalyzed cross-coupling reaction.

Generalized Synthesis via Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the synthesis of this compound.

1. Materials and Reagents:

- 3-Aminophenylboronic acid or a corresponding boronate ester

- 4-Bromobenzonitrile or 4-iodobenzonitrile

- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

- Anhydrous solvent (e.g., toluene, dioxane, DMF)

- Inert gas (Nitrogen or Argon)

2. Reaction Setup:

- A dried round-bottom flask is charged with 3-aminophenylboronic acid (1.2 equivalents), 4-halobenzonitrile (1 equivalent), and the base (2-3 equivalents).

- The flask is evacuated and backfilled with an inert gas several times.

- The anhydrous solvent and the palladium catalyst (typically 1-5 mol%) are added.

3. Reaction Execution:

- The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

- The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4. Work-up and Purification:

- Upon completion, the reaction mixture is cooled to room temperature.

- Water is added, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

References

- 1. This compound 97 149505-72-6 [sigmaaldrich.com]

- 2. 3-(4-Aminophenyl)benzonitrile|CAS 443998-73-0 [benchchem.com]

- 3. 149505-72-6 | 3'-Aminobiphenyl-4-carbonitrile | Boroncore [boroncore.com]

- 4. molaid.com [molaid.com]

- 5. 4-(3-aminophenyl)benzonitrile149505-72-6,Purity95%_CHIMMED Company [molbase.com]

- 6. 4-Aminobenzonitrile | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]

3′-Aminobiphenyl-4-carbonitrile: A Technical Guide to Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

3′-Aminobiphenyl-4-carbonitrile is a bifunctional organic molecule featuring a biphenyl backbone, an amine group, and a nitrile group. This unique combination of functionalities makes it a promising, yet underexplored, building block for the synthesis of advanced materials. The rigid biphenyl core can impart thermal stability and desirable optical properties, while the amine and nitrile groups offer versatile reaction sites for polymerization and molecular engineering. This technical guide provides an overview of the potential applications of 3′-Aminobiphenyl-4-carbonitrile in materials science, drawing parallels with structurally related and well-studied compounds. Due to the limited availability of direct research on this specific molecule, this guide will focus on projected applications and general experimental methodologies that can be adapted for its use.

Potential Applications in Advanced Polymers

The primary foreseeable application of 3′-Aminobiphenyl-4-carbonitrile is as a monomer for the synthesis of high-performance polymers, such as polyamides and polyimides. The diamine functionality allows it to react with dianhydrides or diacyl chlorides to form robust polymer chains.

Polyimides and Poly(amide-imide)s

Polyimides are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties, making them indispensable in the aerospace and electronics industries. The incorporation of the biphenylcarbonitrile moiety from 3′-Aminobiphenyl-4-carbonitrile into a polyimide backbone could lead to materials with enhanced characteristics.

Potential Advantages:

-

Enhanced Thermal Stability: The rigid biphenyl structure can increase the glass transition temperature (Tg) and thermal decomposition temperature of the resulting polyimide.

-

Improved Solubility: The meta-substituted amine group might disrupt chain packing, potentially leading to improved solubility in organic solvents, a common challenge in polyimide processing.

-

Modified Dielectric Properties: The polar nitrile group can influence the dielectric constant and loss of the polymer, which is a critical parameter for applications in microelectronics.

A general synthetic approach for preparing polyimides from 3′-Aminobiphenyl-4-carbonitrile would involve a two-step polycondensation reaction. The first step is the formation of a poly(amic acid) precursor by reacting the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent. This is followed by a thermal or chemical imidization to form the final polyimide.

Experimental Protocols: A General Framework

While specific experimental data for 3′-Aminobiphenyl-4-carbonitrile is scarce, the following section outlines generalized protocols for the synthesis of the monomer and its subsequent polymerization, based on established chemical literature for similar compounds. These should be considered as starting points for research and development.

Hypothetical Synthesis of 3′-Aminobiphenyl-4-carbonitrile

A plausible synthetic route to 3′-Aminobiphenyl-4-carbonitrile could involve a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-bromoaniline

-

4-cyanophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a reaction vessel, add 3-bromoaniline (1 eq.), 4-cyanophenylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2 eq.).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Below is a conceptual workflow for this synthesis.

Caption: Hypothetical Suzuki coupling synthesis workflow.

General Protocol for Polyimide Synthesis

Materials:

-

3′-Aminobiphenyl-4-carbonitrile

-

Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

-

N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve 3′-Aminobiphenyl-4-carbonitrile (1 eq.) in the chosen solvent.

-

Slowly add the aromatic dianhydride (1 eq.) to the stirred solution at room temperature.

-

Continue stirring for 24 hours to form the poly(amic acid) solution.

-

The poly(amic acid) solution can be cast into a film on a glass substrate.

-

The film is then thermally cured by stepwise heating to high temperatures (e.g., up to 300 °C) under a nitrogen atmosphere to effect imidization.

The logical relationship for this polymerization process is depicted below.

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 4-(3-Aminophenyl)benzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities. This technical guide focuses on the biological activity screening of derivatives of 4-(3-aminophenyl)benzonitrile, a compound of interest for novel therapeutic agents. Due to a notable scarcity of direct experimental data on this compound itself, this document collates and analyzes findings from its close structural analogs, providing a valuable reference for researchers in the field. The information presented herein is intended to guide future research and drug discovery efforts centered around this promising chemical scaffold.

Quantitative Biological Activity Data

The biological evaluation of aminobenzonitrile derivatives has revealed their potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The following tables summarize the quantitative data from in vitro and in vivo studies on key structural analogs.

Anticancer Activity

Derivatives of the aminobenzonitrile core have been investigated for their cytotoxic effects against various cancer cell lines. The data, presented in terms of IC50 values, highlight the potency of these compounds.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 0.0059 | |

| BEL-7402 (Liver) | 0.0078 | |||

| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar | |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 | ||

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 | ||

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 | ||

| MKN45 (Stomach) | 3.04 ± 0.02 | |||

| Imamine-1,3,5-triazine | Compound 4f | MDA-MB-231 (Breast) | 6.25 | [1] |

| Compound 4k | MDA-MB-231 (Breast) | 8.18 | [1] | |

| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [1] | |

| 4-Amino-N-(4-aminophenyl)benzamide | Compound 10 | HL60 (Leukemia) | 8.2 | [2] |

| K562 (Leukemia) | 40 | [2] | ||

| Compound 13 | K562 (Leukemia) | 5.6 | [2] | |

| Compound 15 | HL60 (Leukemia) | 5.6 | [2] | |

| K562 (Leukemia) | 31 | [2] |

Antimicrobial Activity

The antimicrobial potential of benzonitrile derivatives has been evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters summarized below.

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Polyhalobenzonitrile quinazolin-4(3H)-one | Compound 7k | Staphylococcus aureus | 0.8-3.3 | 2.6-7.8 | [3][4] |

| Bacillus cereus | 0.8-3.3 | 2.6-7.8 | [3][4] | ||

| Escherichia coli | 0.8-3.3 | 2.6-7.8 | [3][4] | ||

| Pseudomonas aeruginosa | 0.8-3.3 | 2.6-7.8 | [3][4] | ||

| Candida albicans | 0.8-3.3 | 2.6-7.8 | [3][4] | ||

| 4-Aminoantipyrine | A1-A5 | Gram-positive & Gram-negative bacteria | 200, 600, 1000 | - | [5] |

Enzyme Inhibition

Enzyme inhibition is a significant mechanism of action for many benzonitrile derivatives. Their inhibitory activity against various enzymes is detailed below.

| Compound Class | Target Enzyme | Derivative Example | Inhibition (%) | Concentration | IC50 | Reference |

| 4-(Arylaminomethyl)benzamide | EGFR | Compound 11 | 91 | 10 nM | - | [2] |

| EGFR | Compound 13 | 92 | 10 nM | - | [2] | |

| 4-phenylamino-3-quinolinecarbonitriles | Src Kinase | Compound 1a | - | - | 30 nM | [6] |

| Src Kinase | Compound 31a | - | - | 1.2 nM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section outlines the key experimental protocols used in the biological screening of aminobenzonitrile derivatives.

Synthesis of Derivatives

The synthesis of this compound derivatives often involves multi-step reactions. A general workflow for the synthesis of N-(cyano-substituted benzyl)picolinamides is presented below.[7]

Caption: General workflow for the synthesis of N-(4-cyano-3-methylbenzyl) picolinamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

References

- 1. Antimicrobial Activity Enhancers: Towards Smart Delivery of Antimicrobial Agents [mdpi.com]

- 2. "Synthesis, Characterization and Antimicrobial Activity of New 4-aminoa" by Naween M. Youns [bsj.uobaghdad.edu.iq]

- 3. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 4-(3-Aminophenyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides an in-depth technical exploration of 4-(3-Aminophenyl)benzonitrile (4,3-APBN), a versatile bifunctional molecule with significant potential in materials science and drug discovery. Leveraging computational chemistry, primarily through Density Functional Theory (DFT), this guide details the molecule's structural, electronic, spectroscopic, and non-linear optical properties. The content herein is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of 4,3-APBN's molecular characteristics, supported by structured data, detailed computational methodologies, and logical workflow visualizations to aid in future research and application development.

Introduction

This compound, with the chemical formula C₁₃H₁₀N₂, is an aromatic compound featuring both a primary amine (-NH₂) and a nitrile (-C≡N) functional group. This unique structure makes it a valuable building block in organic synthesis. The amino group can undergo diazotization or serve as a monomer in polymerization, while the nitrile group can be transformed into amines, carboxylic acids, or participate in cycloaddition reactions. These properties have led to its use in creating advanced polymers like thermally stable polyimides and as a scaffold in medicinal chemistry.

Computational studies, particularly those using Density Functional Theory (DFT), have become indispensable for understanding the molecule's properties at an atomic level before engaging in costly and time-consuming experimental work. These theoretical investigations provide profound insights into molecular geometry, electronic behavior, and spectroscopic signatures, which are crucial for predicting the material's performance and reactivity.

Computational Methodology

The primary computational approach for elucidating the properties of this compound is Density Functional Theory (DFT), a quantum mechanical modeling method that calculates the electronic structure of molecules to determine their properties.

Geometry Optimization

The initial and most critical step in computational analysis is geometry optimization. This process determines the most stable three-dimensional conformation of the molecule by minimizing its total energy. For 4,3-APBN, these calculations are typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a basis set like 6-311G(d,p). The resulting optimized structure provides the equilibrium bond lengths, bond angles, and dihedral angles, which serve as the foundation for all subsequent property calculations.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is at a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. The assignments of vibrational modes are often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates to each normal mode.

Electronic Property Analysis

Several key analyses are conducted to understand the electronic nature of 4,3-APBN:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions. For 4,3-APBN, the HOMO is typically localized on the electron-donating aminophenyl portion, while the LUMO is centered on the electron-accepting benzonitrile moiety. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's stability and its potential as a dye sensitizer in solar cells.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions by studying the charge transfer between filled donor and empty acceptor orbitals.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface. It helps identify regions that are prone to electrophilic or nucleophilic attack. For 4,3-APBN, the most negative potential is typically found around the nitrogen atom of the nitrile group, indicating it as the primary site for electrophilic interactions.

Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Visible). This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensity of absorption bands, respectively. These calculations can characterize the nature of electronic transitions, such as π → π* or intramolecular charge transfer (ICT).

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from DFT calculations for this compound, providing a clear reference for its structural and electronic characteristics.

Table 1: Optimized Geometric Parameters (B3LYP/6-311G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-C (phenyl) | 1.39 - 1.41 Å |

| C-C (inter-ring) | ~1.49 Å | |

| C-N (amine) | ~1.40 Å | |

| N-H (amine) | ~1.01 Å | |

| C-C≡N | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| Bond Angles | C-C-C (phenyl) | 119 - 121° |

| C-C-N (amine) | ~120° | |

| H-N-H (amine) | ~112° | |

| C-C-C≡N | ~179° | |

| Dihedral Angle | Phenyl-Phenyl | ~35-40° |

Note: These values are representative for this class of compounds as calculated by DFT methods. Actual experimental values may vary.

Table 2: Frontier Molecular Orbital Properties (B3LYP/6-311G(d,p))

| Property | Value (eV) | Description |

| HOMO Energy | ~ -5.5 to -6.0 | Highest Occupied Molecular Orbital; localized on the aminophenyl group (electron-donating). |

| LUMO Energy | ~ -1.5 to -2.0 | Lowest Unoccupied Molecular Orbital; localized on the benzonitrile group (electron-accepting). |

| Energy Gap (ΔE) | ~ 3.5 to 4.5 | Indicates the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Table 3: Selected Vibrational Frequencies and PED Assignments

| Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment (PED Contribution) |

| ν(N-H) asym | ~3500 | ~3480 | N-H asymmetric stretching |

| ν(N-H) sym | ~3400 | ~3390 | N-H symmetric stretching |

| ν(C≡N) | ~2230 | ~2225 | C≡N nitrile stretching |

| δ(N-H) | ~1620 | ~1615 | N-H scissoring |

| ν(C-C) ring | ~1590 | ~1585 | Phenyl C-C stretching |

Note: Calculated frequencies are often scaled to better match experimental values. The assignments are based on typical values for aminobenzonitrile derivatives.

Experimental Protocols & Workflows

While this guide focuses on theoretical and computational aspects, understanding the experimental context is vital. Below are generalized protocols for the synthesis and characterization of 4,3-APBN.

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for synthesizing 4,3-APBN is the Suzuki-Miyaura cross-coupling reaction.

Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve 3-aminophenylboronic acid and 4-bromobenzonitrile in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0), and a base, such as sodium carbonate or potassium carbonate.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the catalyst and inorganic salts. The organic layer is separated, dried, and the solvent is evaporated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid 4,3-APBN sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.

-

Data Acquisition: The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Visible Spectroscopy:

-

Sample Preparation: A dilute solution of 4,3-APBN is prepared in a suitable UV-transparent solvent, such as ethanol or acetonitrile.

-

Data Acquisition: The solution is placed in a quartz cuvette, and the absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) help to visualize the logical flow of computational studies and experimental procedures.

Exploring the reactivity of the nitrile group in 3′-Amino-[1,1′-biphenyl]-4-carbonitrile

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 3′-Amino-[1,1′-biphenyl]-4-carbonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid, tunable framework for molecular design.[1] When functionalized with reactive groups, its utility expands significantly. 3′-Amino-[1,1′-biphenyl]-4-carbonitrile is a key intermediate, featuring two primary points of reactivity: the amino group and the nitrile group. This guide focuses exclusively on the versatile chemistry of the nitrile moiety (C≡N).

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][3][4] This inherent reactivity allows the nitrile to be transformed into a variety of other functional groups, including amines, carboxylic acids, and heterocycles, making it a cornerstone for generating molecular diversity in drug discovery and materials science.[5] This document provides a detailed exploration of the principal reactions of the nitrile group in 3′-Amino-[1,1′-biphenyl]-4-carbonitrile, complete with experimental protocols and quantitative data.

Hydrolysis to Carboxylic Acids and Amides

One of the most fundamental transformations of nitriles is their hydrolysis to either amides or carboxylic acids.[2] This reaction can be catalyzed by either acid or base and typically requires heating.[6][7] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions.[4]

Reaction Pathway and Mechanism

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom.[7][8] A weak nucleophile, such as water, can then attack this activated carbon. Following a series of proton transfers, an amide intermediate is formed.[7] With continued heating in the aqueous acid, this amide is further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[8]

Caption: Acid-catalyzed hydrolysis of the nitrile group.

Representative Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: To convert 3′-Amino-[1,1′-biphenyl]-4-carbonitrile to 3′-Amino-[1,1′-biphenyl]-4-carboxylic acid.

Materials:

-

3′-Amino-[1,1′-biphenyl]-4-carbonitrile (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

1,4-Dioxane (solvent)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

A solution of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile in 1,4-dioxane is prepared in a round-bottom flask equipped with a reflux condenser.

-

A 1:1 mixture of concentrated sulfuric acid and water is added slowly to the flask.

-

The reaction mixture is heated to reflux (approx. 100-110 °C) and maintained for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the mixture is carefully poured over crushed ice.

-

The pH of the aqueous solution is adjusted to ~8-9 with a saturated solution of sodium bicarbonate, causing the product to precipitate.

-

The crude product is collected by vacuum filtration.

-

For further purification, the solid can be recrystallized from an ethanol/water mixture or purified via column chromatography after extraction with ethyl acetate and drying over magnesium sulfate.

Summary of Hydrolysis Conditions

| Catalyst System | Solvent | Temperature (°C) | Typical Time (h) | Product | Approx. Yield (%) |

| H₂SO₄ / H₂O | Dioxane | 110 | 18 | Carboxylic Acid | 85-95 |

| NaOH / H₂O | Ethanol | 100 | 12 | Carboxylate Salt | 90-98 |

| HCl (conc.) | Acetic Acid | 115 | 24 | Carboxylic Acid | 80-90 |

Reduction to Primary Amines

The reduction of nitriles is a highly valuable reaction, providing a direct route to primary amines.[9] This transformation can be achieved using strong hydride reducing agents or through catalytic hydrogenation.[10][11]

Reaction Pathway and Mechanism

Using a reagent like lithium aluminum hydride (LiAlH₄), the reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[2][4] The first addition forms an imine anion, which is then attacked by a second hydride to form a dianion.[4][7] Subsequent aqueous workup protonates the dianion to yield the primary amine.[6]

Caption: General workflow for the reduction of a nitrile to a primary amine.

Representative Experimental Protocol: Reduction with LiAlH₄

Objective: To synthesize (3′-Amino-[1,1′-biphenyl]-4-yl)methanamine.

Materials:

-

3′-Amino-[1,1′-biphenyl]-4-carbonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A flame-dried, three-neck flask under an inert atmosphere (e.g., Argon) is charged with a suspension of LiAlH₄ in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

The reaction is cooled back to 0 °C and quenched cautiously by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

The resulting granular precipitate (aluminum salts) is filtered off and washed with ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude primary amine.

-

Purification can be achieved by column chromatography on silica gel.

Comparison of Common Reducing Agents

| Reagent | Solvent | Conditions | Selectivity | Approx. Yield (%) |

| LiAlH₄ | THF, Diethyl Ether | 0 °C to Reflux | High | 80-95 |

| H₂ / Raney Nickel | Methanol/NH₃ | 50-100 psi H₂, RT | Good (can form secondary amines)[12] | 75-90 |

| H₂ / Pd/C | Ethanol | 50 psi H₂, RT | Good (can form secondary amines)[12] | 70-85 |

| BH₃-THF | THF | Reflux | High | 80-90 |

[3+2] Cycloaddition to Form Tetrazoles

The conversion of nitriles to 5-substituted-1H-tetrazoles is a crucial transformation in medicinal chemistry.[13] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties.[14][15]

Reaction Pathway and Mechanism

This reaction is a [3+2] cycloaddition between the nitrile and an azide source, most commonly sodium azide (NaN₃).[16] The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., NH₄Cl) which activate the nitrile group towards nucleophilic attack by the azide ion.[14][16]

Caption: Synthesis of a tetrazole via [3+2] cycloaddition.

Representative Experimental Protocol: Tetrazole Synthesis

Objective: To synthesize 5-(3′-Amino-[1,1′-biphenyl]-4-yl)-1H-tetrazole.

Materials:

-

3′-Amino-[1,1′-biphenyl]-4-carbonitrile (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Ammonium Chloride (NH₄Cl) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 1M

-

Deionized Water

-

Ethyl Acetate

Procedure:

-

To a flask containing 3′-Amino-[1,1′-biphenyl]-4-carbonitrile, add sodium azide, ammonium chloride, and anhydrous DMF.

-

The mixture is stirred and heated to 120 °C for 12-18 hours under an inert atmosphere.

-

The reaction is monitored for the disappearance of the starting nitrile by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water.

-

The pH is adjusted to ~2-3 by the slow addition of 1M HCl, which protonates the tetrazole and causes it to precipitate.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Summary of Catalysts and Conditions

| Azide Source | Catalyst | Solvent | Temperature (°C) | Approx. Yield (%) |

| NaN₃ | NH₄Cl | DMF | 120 | 85-95 |

| NaN₃ | ZnBr₂ | H₂O | 100 | 90-98 |

| TMSN₃ | Dibutyltin oxide | Toluene | 110 | 80-90 |

| HN₃ (in situ) | Triethylamine HCl | Toluene | 90 | 85-95 |

Conclusion

The nitrile group of 3′-Amino-[1,1′-biphenyl]-4-carbonitrile is a versatile functional handle that provides access to a wide array of valuable chemical entities. Its controlled hydrolysis, reduction, and cycloaddition reactions allow for the strategic introduction of carboxylic acids, primary amines, and tetrazoles, respectively. These transformations are fundamental to the synthesis of novel pharmaceutical agents and advanced materials. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to leverage the rich chemistry of this important building block.

References

- 1. nbinno.com [nbinno.com]

- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. Nitriles | Research Starters | EBSCO Research [ebsco.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. m.youtube.com [m.youtube.com]

- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. chalcogen.ro [chalcogen.ro]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 1H-Tetrazole synthesis [organic-chemistry.org]

Methodological & Application

Synthetic Routes to 4-(3-Aminophenyl)benzonitrile via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Aminophenyl)benzonitrile is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine and a versatile nitrile group on a biphenyl scaffold, allows for diverse chemical modifications. The biphenyl core is frequently constructed using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[1] This application note provides detailed protocols and reaction parameters for the synthesis of this compound via Suzuki coupling, targeting researchers and professionals in drug development and chemical synthesis.

The Suzuki-Miyaura coupling offers several advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[2][3] The general transformation involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base.

Two primary retrosynthetic pathways for the synthesis of this compound using this methodology are:

-

Route A: Coupling of a 3-amino-substituted arylboronic acid derivative with a 4-halobenzonitrile.

-

Route B: Coupling of a 4-cyano-substituted arylboronic acid with a 3-haloaniline.

This document will provide detailed experimental protocols for both routes, along with a summary of reaction conditions and reported yields for analogous transformations to guide optimization efforts.

Data Presentation: Reaction Conditions and Yields for Suzuki Coupling

The following tables summarize various conditions reported for Suzuki-Miyaura coupling reactions of substrates structurally similar to those in the proposed synthetic routes to this compound. This data can serve as a starting point for optimizing the synthesis of the target compound.

Table 1: Suzuki Coupling of Bromoanilines with Arylboronic Acids (Analogous to Route B)

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Bromoaniline | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | 62 | [4] |

| 2 | 2-Bromoaniline | Phenylboronic acid | CataCXium A palladacycle (10) | - | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 | [5] |

| 3 | 3-Bromo-N,N-diethyl-4-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane | 100 | 92 | [6] |

| 4 | 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | 95 | [4] |

| 5 | 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | DMF/H₂O | 100 | 92 | [4] |

Table 2: General Suzuki Coupling Conditions for Aryl Bromides

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes | Reference |

| 1 | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good for a variety of aryl bromides. | [7] |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | Effective for sterically hindered substrates. | [8] |

| 3 | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | Room Temp. | High activity catalyst for aryl chlorides and bromides. | [3] |

| 4 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | Commonly used, but may give lower yields with challenging substrates. | [5] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound via Suzuki coupling. Note: These protocols are based on established procedures for similar compounds and may require optimization for the specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Protocol 1: Synthesis of this compound from 3-Aminophenylboronic Acid and 4-Bromobenzonitrile (Route A)

This protocol is based on general Suzuki-Miyaura coupling procedures.

Materials and Reagents:

-

3-Aminophenylboronic acid

-

4-Bromobenzonitrile

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, deionized and degassed

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminophenylboronic acid (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water to the flask (a common solvent ratio is 4:1 to 5:1 dioxane:water). The total solvent volume should be sufficient to create a stirrable mixture (e.g., 0.1-0.2 M concentration of the limiting reagent).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (2-5 mol%), to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

-

Purification: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate or dichloromethane/methanol) to afford this compound as a solid.

Protocol 2: Synthesis of this compound from 3-Bromoaniline and 4-Cyanophenylboronic Acid (Route B)